N-benzyl-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide
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Overview
Description
N-benzyl-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide is a chemical compound used in scientific research. It possesses diverse applications, including drug development, chemical synthesis, and biological studies. This compound is part of the isoxazole family, which is known for its wide spectrum of biological activities and therapeutic potential .
Preparation Methods
The synthesis of N-benzyl-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide involves several steps. One common method includes the reaction of 2-fluorobenzaldehyde with hydroxylamine hydrochloride to form 2-fluorobenzaldoxime. This intermediate is then cyclized with acetic anhydride to produce 2-fluoro-5-(2-fluorophenyl)isoxazole. Finally, the isoxazole derivative is reacted with benzylamine and acetic anhydride to yield this compound .
Chemical Reactions Analysis
N-benzyl-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group, using reagents like sodium hydride or potassium tert-butoxide.
Scientific Research Applications
N-benzyl-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-benzyl-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide can be compared with other similar compounds, such as:
N-benzyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide: This compound has a similar structure but with a fluorine atom at a different position on the phenyl ring.
N-benzyl-2-(5-(2-chlorophenyl)isoxazol-3-yl)acetamide: This compound has a chlorine atom instead of a fluorine atom on the phenyl ring.
N-benzyl-2-(5-(2-methylphenyl)isoxazol-3-yl)acetamide: This compound has a methyl group instead of a fluorine atom on the phenyl ring.
These similar compounds share some properties with this compound but may exhibit different biological activities and chemical reactivity due to the variations in their structures.
Properties
IUPAC Name |
N-benzyl-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c19-16-9-5-4-8-15(16)17-10-14(21-23-17)11-18(22)20-12-13-6-2-1-3-7-13/h1-10H,11-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDXHCQUWRJYRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=NOC(=C2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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